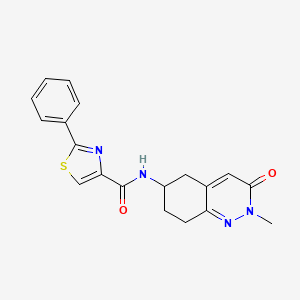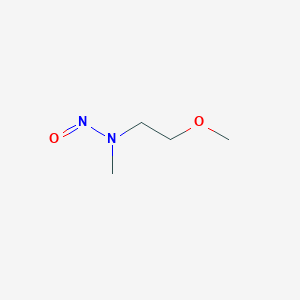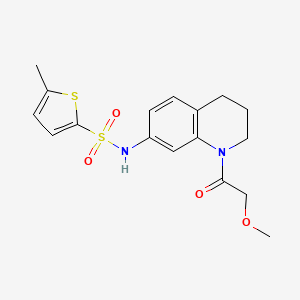
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Drug Development
Chemical compounds similar to "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide" are synthesized through various chemical reactions and evaluated for their potential as pharmacological agents. For instance, sulfonamide derivatives have been investigated for their antimicrobial properties and as inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT), which plays a role in neurotransmitter synthesis and regulation (Hayun et al., 2012); (G. L. Grunewald et al., 2005). These studies highlight the compound's relevance in developing new therapeutic drugs with targeted biological activities.
Molecular Design and Pharmacology
Novel synthesis methods for tetrahydroquinoline derivatives have been developed, demonstrating their versatility in medicinal chemistry. These compounds are assessed for their effects on tubulin polymerization, showcasing their potential in cancer therapy due to their ability to inhibit cell proliferation. For example, quinoline sulfonamide derivatives have shown significant inhibitory effects on tumor cell lines, indicating their utility in designing new anticancer agents (Juan Ma & Guo-Hua Gong, 2022).
Analytical Applications
These chemical entities are also utilized in analytical chemistry, particularly in the development of sensitive detection methods for various compounds. For instance, high-performance liquid chromatography (HPLC) methods involving derivatives of tetrahydroisoquinolines have been established for the sensitive and specific detection of biological molecules in complex samples (H. Inoue et al., 2008).
Biological Activities and Mechanism Studies
Research has also focused on understanding the biological activities and mechanisms of action of these compounds. Studies have explored their role as histone deacetylase (HDAC) inhibitors, highlighting their potential in treating diseases like cancer by modulating gene expression through epigenetic mechanisms (Yi-Min Liu et al., 2015).
作用機序
Target of Action
The compound, also known as “N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide”, primarily targets Pythium and Phytophthora in various vegetable crops . These are types of oomycetes, which are fungus-like microorganisms that can cause serious plant diseases.
Mode of Action
The compound interacts with its targets by interfering with the normal synthesis of RNA and DNA in sensitive fungi strains . This disruption in the genetic material synthesis inhibits the growth and proliferation of the targeted organisms, thereby controlling the spread of the disease.
Biochemical Pathways
The affected biochemical pathways primarily involve the nucleic acid synthesis pathways of the targeted organisms . By inhibiting these pathways, the compound prevents the replication of the disease-causing organisms, thereby halting the progression of the disease.
Pharmacokinetics
The compound is known to have systemic function , suggesting it can be absorbed and distributed throughout the plant to exert its effects.
Result of Action
The result of the compound’s action is the effective control of diseases caused by Pythium and Phytophthora in various vegetable crops . By inhibiting the growth and proliferation of these organisms, the compound helps to maintain the health and productivity of the crops.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of resistant strains of the targeted organisms can reduce the efficacy of the compound . Therefore, continuous monitoring and management strategies are necessary to ensure the effective use of the compound in different environmental conditions.
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12-5-8-17(24-12)25(21,22)18-14-7-6-13-4-3-9-19(15(13)10-14)16(20)11-23-2/h5-8,10,18H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUOLXOZWZLBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)
![4-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2819141.png)
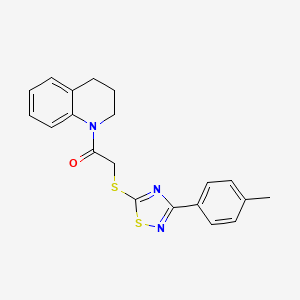
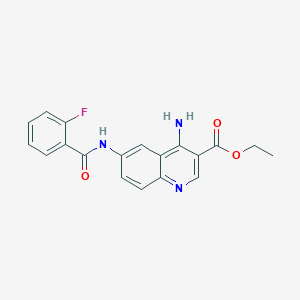
![[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2819147.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2819149.png)

![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)
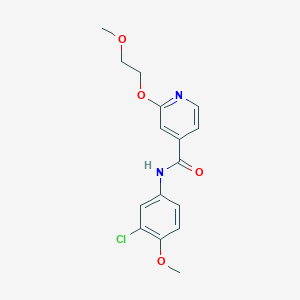
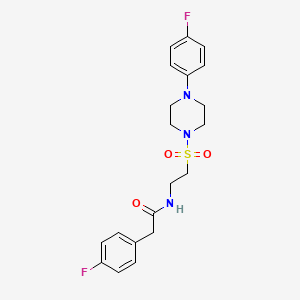

![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)
